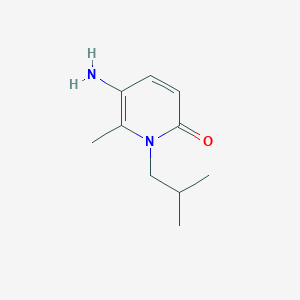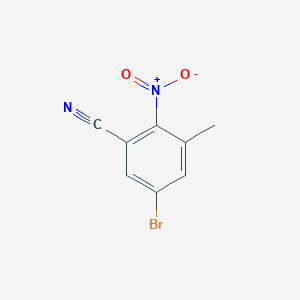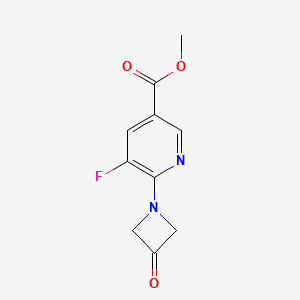
5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in specialized chemical manufacturing facilities using standard organic synthesis techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one include:
- 5-Acetoacetlamino benzimdazolone
- 5-Amino-6-methyl-1-(2-methylpropyl)pyridin-2-one
Uniqueness
Its specific molecular configuration allows for distinct interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
5-amino-6-methyl-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-12-8(3)9(11)4-5-10(12)13/h4-5,7H,6,11H2,1-3H3 |
Clé InChI |
JXKUNSOEASIEAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=O)N1CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)



![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
